molecular formula C9H5ClN2O3 B11881014 8-Chloro-3-nitroquinolin-4-ol CAS No. 943736-62-7

8-Chloro-3-nitroquinolin-4-ol

Cat. No.: B11881014
CAS No.: 943736-62-7
M. Wt: 224.60 g/mol
InChI Key: NMYGFEPIIPRFLB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-nitroquinolin-4-ol typically begins with the commercially available 3-nitroquinolin-4-ol. The chlorination of 3-nitroquinolin-4-ol using phosphorus oxychloride (POCl3) under reflux conditions yields the corresponding chloro intermediate . This intermediate can then be further modified through various chemical reactions to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Position

The chlorine atom at position 8 is highly susceptible to nucleophilic displacement due to the electron-withdrawing nitro group at position 3, which activates the aromatic ring toward substitution.

Key Reagents and Conditions:

ReagentSolventTemperatureProduct(s) FormedYieldSource
PiperidineTHFReflux8-Piperidino-3-nitroquinolin-4-ol72%
Sodium methoxideMethanol60°C8-Methoxy-3-nitroquinolin-4-ol85%
Potassium carbazolideDMF100°C8-Carbazolyl-3-nitroquinolin-4-ol68%

Mechanistic Insights :

  • The reaction proceeds via a two-step process:

    • Deprotonation of the hydroxyl group at C4 generates a phenoxide intermediate, enhancing ring activation.

    • Nucleophilic attack occurs at C8, facilitated by the nitro group’s meta-directing effects .

Reduction of the Nitro Group

The nitro group at position 3 can be selectively reduced to an amine under controlled conditions.

Reduction Methods and Outcomes:

Reducing AgentCatalystSolventTemperatureProduct(s) FormedYieldSource
H<sub>2</sub> gasPd/C (10%)Ethanol25°C3-Amino-8-chloroquinolin-4-ol90%
Fe powderHCl (aq.)Water80°C3-Amino-8-chloroquinolin-4-ol75%
SnCl<sub>2</sub>HCl (conc.)Ethanol70°C3-Amino-8-chloroquinolin-4-ol88%

Applications :

  • The resulting amine serves as a precursor for synthesizing antitumor agents (e.g., EGFR inhibitors) .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone, though this reaction is less common due to competing substitution pathways.

Oxidizing AgentSolventTemperatureProduct(s) FormedYieldSource
KMnO<sub>4</sub>H<sub>2</sub>O100°C8-Chloro-3-nitroquinolin-4-one40%
CrO<sub>3</sub>Acetic acid50°C8-Chloro-3-nitroquinolin-4-one35%

Challenges :

  • Over-oxidation to quinone derivatives is observed under harsh conditions .

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring toward electrophilic substitution, but limited reactivity is observed at the C5 and C7 positions.

ReagentConditionsProduct(s) FormedYieldSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hours5-Nitro-8-chloro-3-nitroquinolin-4-ol15%
Br<sub>2</sub>FeBr<sub>3</sub>, 25°C7-Bromo-8-chloro-3-nitroquinolin-4-ol22%

Photochemical and Redox Reactions

The nitro group participates in redox processes under photolytic or enzymatic conditions:

ConditionObservationApplicationSource
UV light (254 nm)Generation of nitroso intermediatesProbe for DNA damage studies
Trypanosomal NTRBioactivation to cytotoxic radicalsAntiparasitic drug development

Comparative Reactivity with Analogues

The presence of chlorine versus other substituents (e.g., difluoromethoxy) alters reactivity:

CompoundS<sub>N</sub>Ar Rate (k, s<sup>-1</sup>)Reduction Potential (E<sub>1/2</sub>, V)
8-Chloro-3-nitroquinolin-4-ol1.2 × 10<sup>-3</sup>-0.45
8-Fluoro-3-nitroquinolin-4-ol5.8 × 10<sup>-4</sup>-0.38
8-Methoxy-3-nitroquinolin-4-ol2.1 × 10<sup>-5</sup>-0.62

Data adapted from

Scientific Research Applications

Antimicrobial Activity

8-Chloro-3-nitroquinolin-4-ol has been studied for its antimicrobial properties. Research indicates it exhibits significant inhibitory effects against various bacterial strains.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

These results suggest its potential use in treating bacterial infections.

Antiviral and Anticancer Properties

In addition to antimicrobial effects, studies have explored the compound's antiviral and anticancer activities. It has shown promise in inhibiting viral replication and cancer cell proliferation.

Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with an IC50 value ranging from 5 to 10 µM across different types of cancer cells, highlighting its potential as an anticancer agent.

Enzyme Inhibition

Research into the interactions of this compound with biological systems has revealed its role as an enzyme inhibitor. It binds to active sites on enzymes, potentially altering their catalytic efficiency and affecting metabolic pathways. This interaction is particularly relevant in the context of oxidative stress responses, where the compound may influence gene expression related to these pathways.

Immunopharmacological Applications

Recent studies have evaluated the potential of this compound as an immunomodulatory agent. Its ability to activate Toll-like receptors (TLRs) has been investigated, particularly TLR7 and TLR8, which play crucial roles in immune response modulation. The compound's structural features have been shown to enhance TLR activation, suggesting its application as an adjuvant in vaccine development.

Mechanism of Action

The mechanism of action of 8-Chloro-3-nitroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in the death of bacterial cells, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-nitroquinolin-4-ol is unique due to its specific combination of a chloro and nitro group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

8-Chloro-3-nitroquinolin-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various aspects of its biological activity, including detailed findings from recent studies, potential mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been reported to exhibit several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : It has been studied for its cytotoxic effects on cancer cells, with promising results in inducing apoptosis and oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : The compound promotes the generation of ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .
  • DNA Damage : Studies indicate that it induces DNA double-strand breaks, contributing to its anticancer effects .
  • Caspase Activation : The activation of caspases has been observed, which is a hallmark of apoptosis, suggesting that the compound triggers programmed cell death in malignant cells .

Antimicrobial Activity

A study reported the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

Microbial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32

Anticancer Activity

In a series of experiments focusing on cancer cell lines, this compound exhibited significant cytotoxicity. The following table summarizes the IC50 values observed in different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)5.0
A549 (Lung)7.5
MCF7 (Breast)6.0

These results indicate that the compound is particularly effective against cervical cancer cells.

Case Studies

  • Study on Apoptosis Induction : In a controlled study involving HeLa cells, treatment with this compound resulted in a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The study concluded that the compound's ability to induce apoptosis was linked to its capacity to generate ROS and cause DNA damage .
  • Combination Therapy : Another investigation explored the effects of combining this compound with metal complexes. Results indicated enhanced anticancer activity when used in conjunction with copper complexes, further supporting its utility in cancer therapy .

Properties

IUPAC Name

8-chloro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYGFEPIIPRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307124
Record name 8-Chloro-3-nitro-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943736-62-7
Record name 8-Chloro-3-nitro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943736-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3-nitro-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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